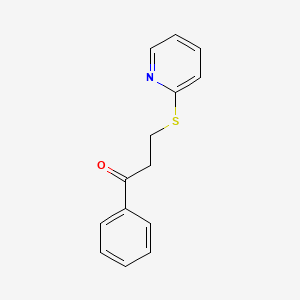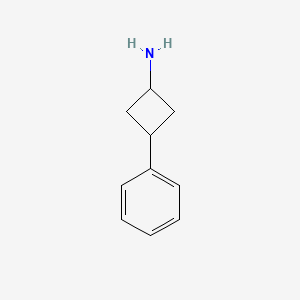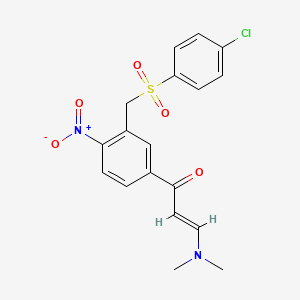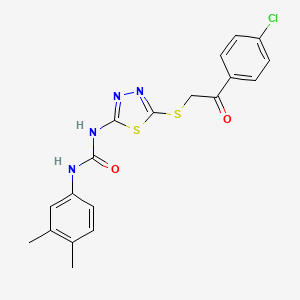
1-Phenyl-3-(2-pyridinylsulfanyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the chemical reactions that the compound undergoes. This can include its reactivity with other substances, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying the properties of the compound, such as its melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Asymmetric Synthesis
One application involves the asymmetric synthesis of chiral intermediates for antidepressant drugs. For instance, Saccharomyces cerevisiae reductase has been utilized for the high enantioselectivity synthesis of (S)-3-chloro-1-phenyl-1-propanol from 3-chloro-1-phenyl-1-propanone, demonstrating the potential of microbial reductases in producing chiral alcohols with pharmaceutical significance (Choi et al., 2010).
Illicit Synthesis Differentiation
Research also extends to forensic science, where the differentiation of illicit phenyl-2-propanone synthesis methods has been studied. Techniques such as capillary gas chromatography combined with Fourier transform infrared spectroscopy and electron impact mass spectrometry have been used to differentiate between synthesis methods from phenylacetic acid with acetic anhydride versus lead (II) acetate, providing crucial insights for law enforcement (Allen et al., 1992).
Degradation Study
The degradation of 1-phenyl-2-propanone, a main precursor of methamphetamine, has been investigated to understand the stability and formation of degradation products over time. This research is particularly relevant for forensic toxicology, aiding in the impurity profiling of methamphetamine (Tsujikawa et al., 2021).
Impurity Profiling in Forensic Analysis
In forensic analysis, the study of P2P derived amphetamine synthesis impurities has been important. Identifying and characterizing by-products, such as indene, can help differentiate between synthetic routes of P2P, which is crucial for law enforcement and forensic science (Power et al., 2017).
Catalysis and Organic Synthesis
In organic synthesis, research has been conducted on the enantioselective addition of diethylzinc to aldehydes catalyzed by (R)-1-phenylethylamine-derived 1,4-amino alcohols. This showcases the application of 1-phenyl-1-propanone derivatives in catalysis, providing pathways to synthesize chiral alcohols with potential pharmaceutical applications (Asami et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-phenyl-3-pyridin-2-ylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c16-13(12-6-2-1-3-7-12)9-11-17-14-8-4-5-10-15-14/h1-8,10H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNAUWXNIGEAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(2-pyridinylsulfanyl)-1-propanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2773249.png)
![1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2773252.png)


![1-(4-fluorophenyl)-5-oxo-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2773255.png)
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2773256.png)
![1-(6,7-Dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2773257.png)
![[4-(Propan-2-yloxy)pyridin-2-yl]methanamine](/img/structure/B2773258.png)

![N-{4-[5-(3-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B2773265.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2773266.png)
![N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2773267.png)

![[2-(4-Methylphenoxy)-3-pyridinyl]methanol](/img/structure/B2773272.png)